

(R)-VU 6008667: An In-Depth Technical Guide to CNS Penetration and Distribution

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Compound of Interest

Compound Name: (R)-VU 6008667

Cat. No.: B2834607

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This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of the M5 muscarinic acetylcholine receptor negative allosteric modulator (NAM), VU 6008667. The focus of this document is on the inactive (R)-enantiomer, with comparative data provided for the pharmacologically active (S)-enantiomer where relevant. This guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to support preclinical research and development.

Core Compound Profile

(Rac)-VU 6008667 is a racemic mixture, with the (S)-enantiomer being a potent and selective M5 NAM, and the (R)-enantiomer being pharmacologically inactive at the M5 receptor.^{[1][2]} The development of VU 6008667 was aimed at providing a tool compound with a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for specific in vivo studies, such as addiction models.^{[1][3]}

CNS Penetration and Pharmacokinetic Data

The ability of a compound to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS is critical for its efficacy in treating neurological and psychiatric disorders. The following tables summarize the key pharmacokinetic and CNS penetration parameters for the active (S)-enantiomer of VU 6008667, as the (R)-enantiomer is typically not characterized in detail due to its inactivity.

Table 1: In Vivo Pharmacokinetic Parameters of (S)-VU 6008667 in Rats

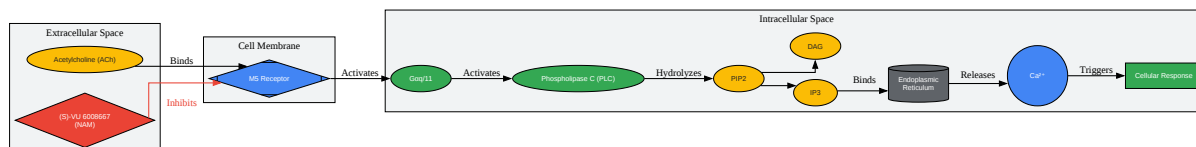
Parameter	Value	Reference
Half-Life ($t_{1/2}$)	2.3 hours	[1]

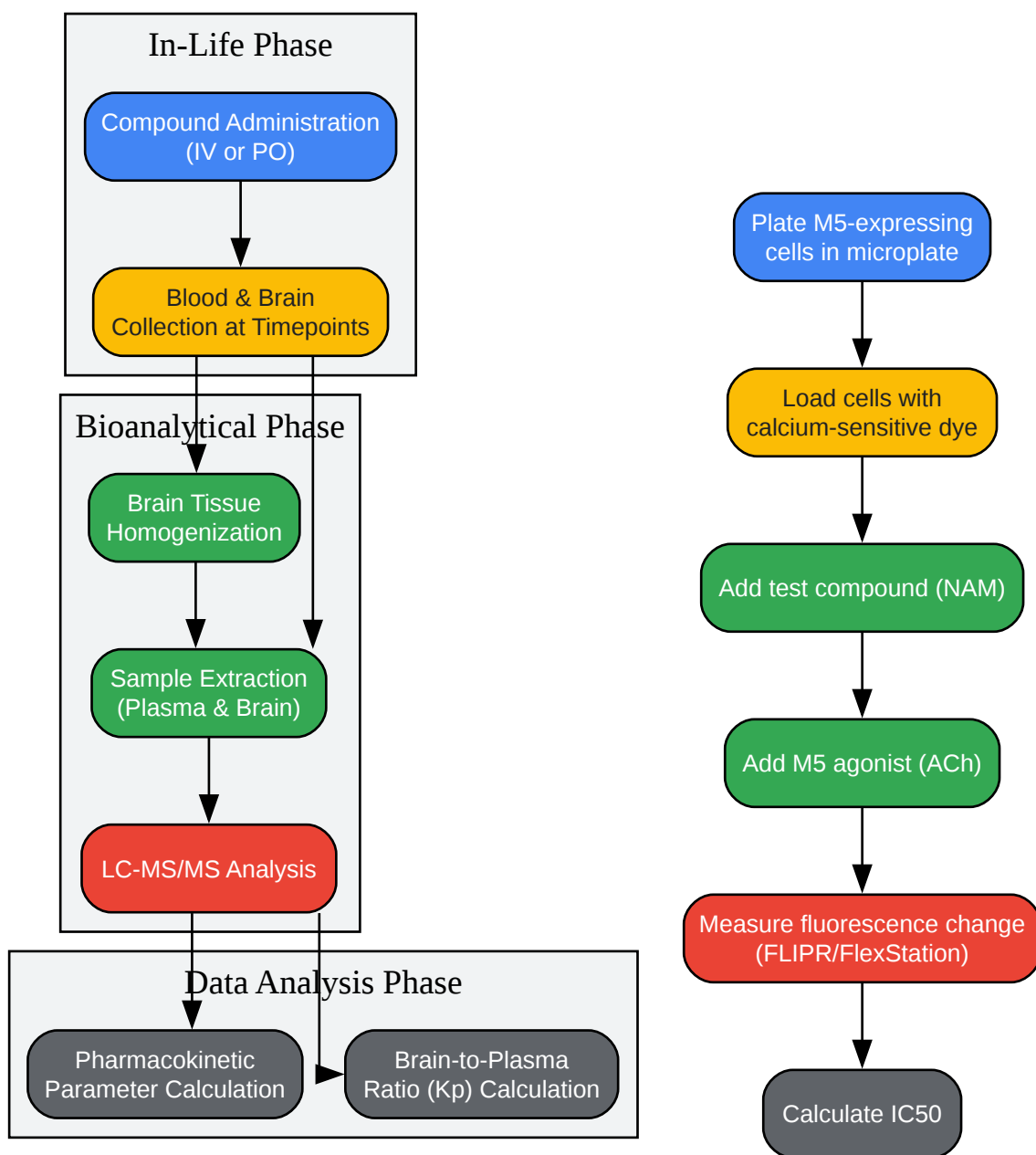
Table 2: CNS Penetration of (S)-VU 6008667 in Rats

Parameter	Value	Reference
Brain:Plasma Partition Coefficient (K_p)	> 1	[1]

Mechanism of Action and Signaling Pathway

(S)-VU 6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the $G_{\alpha q/11}$ subunit.[2] Upon activation by the endogenous ligand acetylcholine (ACh), the $G_{\alpha q/11}$ subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), which in turn activates various downstream cellular processes. As a NAM, (S)-VU 6008667 binds to a site on the M5 receptor distinct from the ACh binding site and reduces the receptor's response to ACh, thereby attenuating this signaling cascade.[2] The (R)-enantiomer does not exhibit this modulatory activity.[1]





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